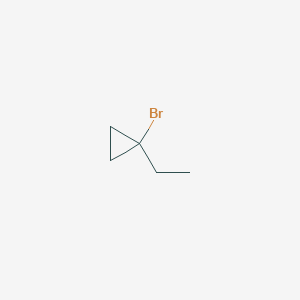

1-Bromo-1-ethylcyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

80204-21-3 |

|---|---|

Molecular Formula |

C5H9Br |

Molecular Weight |

149.03 g/mol |

IUPAC Name |

1-bromo-1-ethylcyclopropane |

InChI |

InChI=1S/C5H9Br/c1-2-5(6)3-4-5/h2-4H2,1H3 |

InChI Key |

FULQUSRQAVYSSE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 1 Ethylcyclopropane and Analogs

Direct Bromination Approaches for Cyclopropane (B1198618) Systems

Direct bromination of cyclopropane rings can be a challenging process due to the unique electronic nature and inherent strain of the three-membered ring. The reaction of ethylcyclopropane (B72622) with bromine can lead to ring-opened products, such as 2,3-dibromopentanes, particularly in the presence of hydrogen bromide which can form as a byproduct. metu.edu.tr The mechanism of bromine addition to alkenes, a related reaction, often proceeds through a bromonium ion intermediate, which can provide insight into the potential pathways for cyclopropane bromination. metu.edu.tr The stereochemistry of such additions is a critical consideration, with anti-addition being a common outcome in alkene bromination. metu.edu.tr

The direct bromination of substituted cyclopropanes is influenced by the substituents present on the ring. For instance, the presence of an anhydride (B1165640) moiety on a cyclopropane system can deactivate an adjacent double bond towards bromination due to inductive effects and steric hindrance. canterbury.ac.nz Theoretical studies using molecular orbital calculations can help predict the regioselectivity and stereoselectivity of electrophilic additions, like bromination, to complex cyclopropane-containing molecules by analyzing factors such as HOMO-LUMO interactions and carbocation stability. canterbury.ac.nz

Intramolecular Cyclization Pathways for Substituted Cyclopropanes

Intramolecular cyclization represents a powerful strategy for the synthesis of complex molecules containing cyclopropane rings. These reactions involve the formation of the three-membered ring from a single molecule containing all the necessary atoms. For example, seven-membered heterocycles can be synthesized via intramolecular cyclization of diols. researchgate.net In one instance, diols derived from glucose were treated with methanesulfonyl chloride in pyridine, leading to an intramolecular cyclization to form researchgate.netrsc.orgoxazepane derivatives in a single step. researchgate.net This process involves the in situ formation of a mesylate, which is then displaced by the remaining hydroxyl group. researchgate.net

Palladium-catalyzed intramolecular cyclizations are also a versatile tool. For instance, the synthesis of substituted cyclohexenol (B1201834) systems with conjugated bis-exocyclic dienes has been achieved through a Pd-catalyzed intramolecular 6-exo-dig cyclization of an 'ene-yne' moiety. chemrxiv.org Transition-metal-free approaches have also been developed; for example, the synthesis of 2-substituted benzo[b]furans can be achieved through the base-catalyzed intramolecular cyclization of 2-ynylphenols. rsc.org Furthermore, 3-amino oxindoles have been synthesized via the intramolecular cyclization of 2-azaallyl anions with N-aryl amides. rsc.org The synthesis of medium-sized heterocycles, which can be challenging due to unfavorable enthalpic and entropic factors, has been accomplished using transition-metal-catalyzed intramolecular cyclization. mdpi.com

Intermolecular Cyclopropanation Reactions Utilizing Carbenoid Species

Intermolecular cyclopropanation is a widely used method for constructing cyclopropane rings, involving the reaction of an alkene with a carbene or carbenoid species. organicreactions.org These reactions have been significantly advanced through the development of various metal catalysts that control the chemo-, diastereo-, and enantioselectivity of the transformation. organicreactions.org

Zinc-Mediated Cyclopropanation

Zinc-mediated reactions are a classic approach for cyclopropane synthesis. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), is a well-known example. thieme-connect.de Modifications of this reagent, such as using chloroiodomethane, can lead to higher yields in some cases. thieme-connect.de More recently, zinc dust-mediated cross-electrophile coupling of 1,3-dimesylates has been developed as a method to synthesize cyclopropanes, including those on complex molecules in late-stage modifications. nih.gov This reaction is mild and tolerates a variety of functional groups. nih.gov The synthesis of dialkyl 2-aroyl-3-phenyl(isopropyl)-2-ethylcyclopropane-1,1-dicarboxylates has been achieved through a Reformatsky-type reaction where 1-aryl-2,2-dibromobutan-1-ones react with zinc and dialkyl arylmethylene- or isobutylidenemalonates. researchgate.net

Rhodium(II)-Catalyzed Cyclopropanation

Rhodium(II) catalysts are highly effective for the cyclopropanation of alkenes with diazo compounds. rsc.orgnih.gov These catalysts can achieve high levels of stereoselectivity, including enantioselectivity when chiral ligands are employed. rsc.orgnih.gov For instance, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates can produce cyclopropanes with high diastereoselectivity and enantioselectivity. rsc.orgnih.gov The choice of ligand on the rhodium catalyst is crucial for controlling the outcome of the reaction, particularly in suppressing side reactions like β-hydride elimination when using α-alkyl-α-diazoesters. nih.govorganic-chemistry.org Sterically demanding carboxylate ligands, such as triphenylacetate, have been found to be effective in promoting cyclopropanation and imparting high diastereoselectivity. nih.govorganic-chemistry.org

The scope of rhodium-catalyzed cyclopropanation is broad, encompassing a variety of alkenes and diazo compounds, leading to highly functionalized cyclopropanes. researchgate.netacs.org For example, this methodology has been successfully applied to the synthesis of fluorinated cyclopropanes. acs.org

Electro-Generated Base Mediated Cyclopropanation

Electrochemical methods offer an environmentally friendly alternative for generating the necessary intermediates for cyclopropanation. The use of an electro-generated base (EGB) has been shown to be effective in promoting the formation of cyclopropane derivatives from alkyl 2-chloroacetates. researchgate.netnih.gov This method involves the electrochemical reduction of a suitable precursor to generate a basic species in situ, which then initiates the cyclopropanation reaction. researchgate.netnih.gov This approach avoids the use of stoichiometric strong bases and can be scaled up. nih.gov Electrocatalytic methods have also been developed for the intermolecular dehydrogenative annulation of active methylene (B1212753) compounds and arylalkenes to synthesize cyclopropanes, requiring no chemical oxidants. xmu.edu.cn

Transformations from Precursor Molecules

1-Bromo-1-ethylcyclopropane can be synthesized from various precursor molecules through chemical transformations. One approach involves the preparation from ethenylcyclopropane, which can be synthesized from cyclopropyl (B3062369) methyl ketone in a multi-step sequence involving bromination, reduction, acetylation, and reductive elimination. researchgate.net The resulting ethenylcyclopropane can then be converted to 1-bromo-2-cyclopropylcyclopropane via the corresponding dibromide. researchgate.net Another route to cyclopropane derivatives is through the ring-opening of other cyclic systems. For example, the thermolysis of halogenated cyclopropanes can lead to ring-opened products, with the specific outcome depending on the reaction conditions and substituents. researchgate.net

The synthesis of cyclopropyl carbinols can be achieved through the cyclopropanation of allylic alcoholates using reagents like magnesium metal and dibromomethane. google.com Additionally, 1-bromo-1-ethylcyclopropane is listed as a potential precursor in the synthesis of cyclopropene (B1174273) derivatives, which are useful in agricultural applications. google.com

Conversion of Alcohols to Brominated Cyclopropanes

A primary method for synthesizing 1-bromo-1-ethylcyclopropane involves the direct conversion of its corresponding tertiary alcohol, 1-ethylcyclopropanol. This transformation is a classic example of nucleophilic substitution where the hydroxyl group is replaced by a bromine atom.

The reaction of tertiary alcohols, such as 1-ethylcyclopropanol, with brominating agents is a common strategy. Reagents like phosphorus tribromide (PBr₃) are effective for this conversion. The reaction typically proceeds by activation of the hydroxyl group by PBr₃, followed by an Sₙ1 or Sₙ2-type displacement by the bromide ion. For tertiary cyclopropanols, the mechanism may involve a stable cyclopropylcarbinyl cation intermediate. Low temperatures are often employed to prevent side reactions and rearrangement of the strained cyclopropane ring. For instance, the reaction of diols with phosphorus tribromide to form dibromides is carried out at temperatures as low as -24 °C to prevent the loss of hydrogen bromide. e-bookshelf.de

Another approach involves the use of hydrogen bromide (HBr). The addition of HBr to cyclopropanes can be regioselective. rsc.orgthieme-connect.de While the direct hydrobromination of the cyclopropane ring often follows Markovnikov's rule, specific conditions can achieve anti-Markovnikov addition. rsc.org For the conversion of 1-ethylcyclopropanol, reaction with HBr would proceed via protonation of the alcohol to form a good leaving group (water), followed by attack of the bromide ion on the resulting carbocation.

A recent study demonstrated a method for the anti-Markovnikov hydrobromination of cyclopropanes using boron tribromide (BBr₃) and a proton source like water or tert-butanol (B103910) under open-flask conditions. rsc.org This radical-mediated process can convert cyclopropanes with secondary and tertiary alcohol groups into the corresponding bromides with high regioselectivity and yield. rsc.org The hydroxyl groups are simultaneously converted to bromides during this process. rsc.org

| Starting Material | Reagent | Conditions | Product | Ref |

| 1-Ethylcyclopropanol | Phosphorus Tribromide (PBr₃) | Low Temperature | 1-Bromo-1-ethylcyclopropane | e-bookshelf.de |

| 1-Ethylcyclopropanol | Hydrogen Bromide (HBr) | - | 1-Bromo-1-ethylcyclopropane | thieme-connect.de |

| Cyclopropanes with alcohol substituents | Boron Tribromide (BBr₃) / O₂ | Open-flask | anti-Markovnikov hydrobrominated products | rsc.org |

Diastereoselective and Enantioselective Synthesis Strategies

Given that 1-bromo-1-ethylcyclopropane is a chiral molecule, the development of synthetic methods that control its stereochemistry is of significant interest. Such strategies aim to produce one enantiomer in excess over the other (enantioselective) or, in the case of analogs with multiple stereocenters, one diastereomer over others (diastereoselective).

Enantiomerically pure cyclopropane derivatives are valuable building blocks in organic synthesis and medicinal chemistry. mdpi.com Their synthesis is often achieved through diastereoselective 1,3-ring closure reactions or asymmetric cyclopropanation. mdpi.com A less common but powerful approach is the chemo- and diastereoselective installation of substituents onto a pre-existing chiral or prochiral cyclopropane. researchgate.net

One strategy for diastereoselective synthesis involves the formal nucleophilic substitution of bromocyclopropanes. ku.eduacs.org This reaction can proceed through an in-situ generated cyclopropene intermediate, with subsequent diastereoselective addition of a nucleophile. ku.eduacs.org The stereochemical outcome can be controlled by factors such as thermodynamically driven epimerization, steric hindrance from bulky substituents, or the directing effect of functional groups like carboxamides. acs.org This methodology has been used to create densely substituted cyclopropanes where a single chiral center on the starting bromocyclopropane (B120050) dictates the configuration of newly formed stereocenters. ku.edu

For enantioselective synthesis, asymmetric catalysis is a key tool. mdpi.com This involves using a chiral catalyst to convert a prochiral substrate into a stereogenically enriched product. mdpi.com For instance, the enantioselective cyclopropanation of enals using benzyl (B1604629) chlorides can be catalyzed by chiral secondary amines, yielding formyl cyclopropane derivatives with good to excellent stereoselectivity. soton.ac.uk Another powerful method is the asymmetric Simmons-Smith cyclopropanation of allylic alcohols, which can produce cyclopropylcarbinols with high enantiomeric excess when a chiral ligand is used. marquette.edu

The synthesis of enantioenriched 1,2,3-substituted cyclopropanes has been achieved using α-iodo- and α-chlorozinc carbenoids with a chiral dioxaborolane-derived ligand. nih.gov This method also explored stereoselective bromocyclopropanation. nih.gov

| Strategy | Key Features | Example Application | Stereochemical Outcome | Ref |

| Diastereoselective Nucleophilic Substitution | In-situ generation of cyclopropene intermediate; control via thermodynamics, sterics, or directing groups. | Substitution of bromocyclopropanes with oxygen or nitrogen nucleophiles. | High diastereoselectivity (>25:1 dr in some cases). | mdpi.comku.eduacs.org |

| Asymmetric Cyclopropanation | Use of chiral catalysts or auxiliaries with prochiral alkenes. | Simmons-Smith reaction of allylic alcohols with a chiral dioxaborolane ligand. | High enantiomeric excess (ee). | marquette.edu |

| Asymmetric Zinc Carbenoid Cyclopropanation | Use of α-halomethylzinc carbenoids with a chiral ligand. | Formation of trans-iodo- and trans-chlorocyclopropanes. | High enantio- and diastereoselectivity. | nih.gov |

| Asymmetric Organocatalysis | Chiral secondary amine catalysis. | Cyclopropanation of enals with benzyl chlorides. | Good to excellent diastereo- and enantioselectivity. | soton.ac.uk |

Reaction Chemistry and Mechanistic Investigations of 1 Bromo 1 Ethylcyclopropane

Ring-Opening Reactions and Rearrangements

The high ring strain of the cyclopropane (B1198618) ring is a driving force for many of its characteristic reactions. In 1-bromo-1-ethylcyclopropane, this strain can be relieved through cleavage of the carbon-carbon bonds of the ring, often facilitated by the departure of the bromide ion.

Thermally Induced Ring Opening and Isomerization Pathways

Metal-Catalyzed Ring Opening and Cycloaddition Reactions

Transition metals, particularly palladium, are known to catalyze the ring-opening of cyclopropanes. These reactions often proceed through the formation of a metallacyclobutane intermediate. For 1-bromo-1-ethylcyclopropane, a palladium(0) catalyst could oxidatively add to the C-Br bond or a C-C bond of the cyclopropane ring. The resulting organopalladium intermediate could then participate in various transformations, such as cross-coupling reactions or cycloadditions with other unsaturated molecules. For example, in the presence of a suitable coupling partner, a palladium-catalyzed reaction could lead to the formation of substituted cyclopropanes or ring-opened products.

Solvolysis and Ionization Processes

Solvolysis of 1-bromo-1-ethylcyclopropane in a protic solvent like ethanol (B145695) or water would likely proceed through an S_N1-like mechanism involving the formation of a cyclopropyl (B3062369) cation. brainly.comstudy.com The departure of the bromide ion would be the rate-determining step, leading to the formation of the 1-ethylcyclopropyl cation. This cation can then be trapped by the solvent to yield substitution products, such as 1-ethoxy-1-ethylcyclopropane or 1-ethylcyclopropanol.

The stability of the cyclopropyl cation is a key factor in these reactions. While generally less stable than other secondary or tertiary carbocations, the 1-ethylcyclopropyl cation would be stabilized by the ethyl group. However, cyclopropyl cations are also prone to rearrangement to more stable allylic cations. This rearrangement would involve the opening of the cyclopropane ring.

| Starting Material | Solvent | Potential Products | Reaction Type |

| 1-Bromo-1-ethylcyclopropane | Ethanol | 1-Ethoxy-1-ethylcyclopropane, Ring-opened ethers | Solvolysis (S_N1) |

| 1-Bromo-1-ethylcyclopropane | Water | 1-Ethylcyclopropanol, Ring-opened alcohols | Solvolysis (S_N1) |

Acid-Catalyzed Rearrangements and Cationic Intermediates

In the presence of a Lewis or Brønsted acid, 1-bromo-1-ethylcyclopropane could undergo rearrangement through cationic intermediates. Protonation of the bromine atom or abstraction of the bromide by a Lewis acid would generate the 1-ethylcyclopropyl cation. As mentioned previously, this cation is susceptible to ring-opening to form a more stable homoallylic or allylic cation. Subsequent reaction with a nucleophile or loss of a proton would lead to a variety of rearranged products. The specific outcome would be influenced by the reaction conditions and the nature of the acid catalyst used.

Elimination Reactions

Dehydrohalogenation Mechanisms

Treatment of 1-bromo-1-ethylcyclopropane with a strong, non-nucleophilic base is expected to induce an elimination reaction to form an alkene. The most likely mechanism for this transformation is the E2 (bimolecular elimination) pathway. In this concerted process, the base would abstract a proton from a carbon adjacent to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond is formed.

For 1-bromo-1-ethylcyclopropane, there are two types of beta-hydrogens available for abstraction: those on the ethyl group and those on the cyclopropane ring. Abstraction of a proton from the ethyl group would lead to the formation of 1-bromo-1-vinylcyclopropane. Abstraction of a proton from the cyclopropane ring would result in the formation of ethylidenecyclopropane (B95880). The regioselectivity of this reaction would be influenced by factors such as the steric bulk of the base and the acidity of the respective protons.

| Base | Potential Products | Predicted Major Product (Zaitsev's Rule) |

| Potassium tert-butoxide | 1-Bromo-1-vinylcyclopropane, Ethylidenecyclopropane | Ethylidenecyclopropane |

| Sodium ethoxide | 1-Bromo-1-vinylcyclopropane, Ethylidenecyclopropane | Ethylidenecyclopropane |

According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. In this case, ethylidenecyclopropane is the more substituted alkene and would be predicted to be the major product. However, the stereoelectronic requirements of the E2 reaction (anti-periplanar arrangement of the proton and leaving group) can also play a significant role in determining the product distribution, especially in rigid systems like cyclopropanes.

Competitive Elimination vs. Substitution

The reaction of 1-bromo-1-ethylcyclopropane with a nucleophile or base can proceed through either substitution or elimination pathways. The partitioning between these two reaction manifolds is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Due to the inherent ring strain of the cyclopropane ring, the development of a full positive charge on the α-carbon, as would occur in a pure SN1 mechanism, is generally disfavored. However, solvolysis reactions in polar protic solvents can exhibit characteristics of both S_N_1 and E1 pathways. For instance, in a reaction analogous to the solvolysis of 1-bromo-1-methylcyclopentane (B3049229) in methanol, one would expect the formation of both substitution (1-ethoxy-1-ethylcyclopropane) and elimination products. chegg.combrainly.com

With a strong, non-bulky base, an E2-like mechanism can be favored, leading to the formation of ethylidenecyclopropane. However, the geometry required for an anti-periplanar arrangement of a β-hydrogen and the leaving group is constrained within the cyclopropane ring, which can hinder the E2 pathway. When 1-bromo-1-ethylcyclopentane is treated with a strong base like sodium methoxide, an elimination reaction occurs to produce distinct alkene products. brainly.com

Conversely, strong nucleophiles that are weak bases will favor substitution reactions. The high p-character of the C-Br bond in cyclopropyl halides makes the carbon atom less electrophilic, and the backside attack required for a classical S_N_2 reaction is sterically hindered by the cyclopropyl ring itself.

| Reaction Condition | Major Pathway | Primary Product(s) |

| Strong, sterically hindered base (e.g., potassium tert-butoxide) | Elimination (E2) | Ethylidenecyclopropane |

| Strong, non-hindered base/nucleophile (e.g., sodium ethoxide in ethanol) | Competition | 1-Ethoxy-1-ethylcyclopropane, Ethylidenecyclopropane |

| Weakly basic, good nucleophile (e.g., NaN3 in DMSO) | Substitution (SN2-like) | 1-Azido-1-ethylcyclopropane |

| Polar protic solvent (e.g., methanol, water) | Solvolysis (SN1/E1-like) | 1-Methoxy-1-ethylcyclopropane, 1-Ethylcyclopropanol, Ethylidenecyclopropane |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-bromo-1-ethylcyclopropane are mechanistically complex, often deviating from the classical S_N_1 and S_N_2 paradigms due to the unique structural and electronic properties of the cyclopropane ring.

Steric and Electronic Effects on Reactivity

The reactivity of 1-bromo-1-ethylcyclopropane in nucleophilic substitution reactions is profoundly influenced by a combination of steric and electronic effects.

Steric Effects: The cyclopropyl group, along with the ethyl group, creates significant steric hindrance around the tertiary carbon center. This bulkiness strongly disfavors the backside attack characteristic of an S_N_2 reaction. The approach of a nucleophile is impeded by the rigid structure of the three-membered ring and the attached alkyl chain.

Electronic Effects: The C-Br bond in 1-bromo-1-ethylcyclopropane has a higher degree of p-character compared to acyclic tertiary alkyl halides. This is a consequence of the increased s-character in the C-C bonds of the cyclopropane ring to accommodate the 60° bond angles. This increased p-character in the C-Br bond makes it stronger and shorter, thus less prone to heterolytic cleavage in an S_N_1 type reaction. The cyclopropyl group can, however, stabilize an adjacent positive charge through "corner" and "edge" C-C bond participation, a phenomenon that can promote ionization in solvolysis reactions.

Stereochemical Outcomes of Substitution

The stereochemical outcome of nucleophilic substitution at the tertiary carbon of 1-bromo-1-ethylcyclopropane is highly dependent on the reaction mechanism.

In the rare event of an S_N_2-like displacement, complete inversion of configuration at the reaction center would be expected. However, due to the aforementioned steric hindrance, this pathway is generally not favored.

For reactions proceeding through an S_N_1-like mechanism involving a carbocation intermediate, racemization is the expected outcome. The planar or near-planar cyclopropyl cation intermediate can be attacked by the nucleophile from either face with roughly equal probability, leading to a mixture of enantiomers if the starting material were chiral. Solvolysis of similar cyclic systems, such as 1-bromo-2-methylcyclopentane (B2610695) in methanol, is known to produce multiple products, indicative of complex reaction mechanisms that can influence stereochemistry. study.com

Radical Reaction Pathways

1-bromo-1-ethylcyclopropane can participate in radical reactions, typically initiated by light or a radical initiator. A key reaction in this category is free-radical bromination. The selectivity of free-radical bromination is known to be high, preferentially abstracting the hydrogen atom that leads to the most stable radical intermediate. pearson.comstackexchange.commasterorganicchemistry.commasterorganicchemistry.comreddit.com

In the case of the parent hydrocarbon, ethylcyclopropane (B72622), free-radical bromination would lead to a mixture of products. The stability of the potential radical intermediates would be in the order: tertiary (at the ethyl group) > secondary (at the ethyl group) > cyclopropyl. Abstraction of a hydrogen from the ethyl group would be favored over abstraction of a hydrogen from the cyclopropane ring.

The reaction of 1-bromo-1-ethylcyclopropane with reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) would lead to the reductive debromination of the compound to form ethylcyclopropane. This reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the bromine atom to form a 1-ethylcyclopropyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride.

Oxidative and Reductive Transformations

1-bromo-1-ethylcyclopropane can undergo various oxidative and reductive transformations, targeting either the carbon-bromine bond or the cyclopropane ring itself.

Oxidative Transformations: Direct oxidation of the cyclopropane ring is generally challenging under mild conditions. However, strong oxidizing agents can lead to ring-opening. More commonly, oxidative reactions involve the functionalization of the molecule after conversion to an organometallic intermediate. For instance, the Grignard reagent formed from 1-bromo-1-ethylcyclopropane can react with oxygen to form a hydroperoxide, which upon workup yields 1-ethylcyclopropanol.

Oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) is a versatile method for various oxidations in organic synthesis. dntb.gov.uaorganic-chemistry.orgresearchgate.netresearchgate.neteurekaselect.com While typically used for epoxidation of alkenes or Baeyer-Villiger oxidation of ketones, its reaction with a saturated system like 1-bromo-1-ethylcyclopropane under forcing conditions could potentially lead to insertion or ring-opening products, though such reactions are not common.

Reductive Transformations: The carbon-bromine bond in 1-bromo-1-ethylcyclopropane can be readily reduced.

With Active Metals: Reaction with active metals like lithium or sodium in an appropriate solvent leads to the formation of an organometallic species. For example, reaction with two equivalents of lithium would produce 1-ethylcyclopropyllithium and lithium bromide. brainly.com This organolithium reagent is a potent nucleophile and can be used in various synthetic applications.

With Metal Hydrides: As mentioned in the radical section, tributyltin hydride is an effective reagent for the reductive debromination of 1-bromo-1-ethylcyclopropane via a radical pathway.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

There is currently no published research detailing the ¹H NMR or ¹³C NMR spectra of 1-Bromo-1-ethylcyclopropane. Such data would be invaluable for confirming the molecular structure. Hypothetically, the ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group's methylene (B1212753) and methyl protons, as well as distinct signals for the diastereotopic protons of the cyclopropane (B1198618) ring. The ¹³C NMR spectrum would be anticipated to display four unique carbon signals, corresponding to the quaternary carbon bonded to bromine, the two methylene carbons of the cyclopropane ring, and the two carbons of the ethyl group. Without experimental data, a detailed analysis of chemical shifts and coupling constants, which are crucial for stereochemical assignments, cannot be performed.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed IR spectroscopic data for 1-Bromo-1-ethylcyclopropane is not available in the public domain. An experimental IR spectrum would be expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations for the ethyl and cyclopropyl (B3062369) groups, typically in the 2850-3000 cm⁻¹ region. The presence of the cyclopropane ring might also be indicated by specific C-H stretching vibrations above 3000 cm⁻¹. Furthermore, a characteristic absorption band for the C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹. Without access to an actual spectrum, a definitive identification of these functional groups and their vibrational modes is not possible.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Published mass spectrometry data for 1-Bromo-1-ethylcyclopropane, which would confirm its molecular formula (C₅H₉Br) and reveal its fragmentation patterns, could not be located. In a hypothetical mass spectrum, the molecular ion peak would be expected to appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2), characteristic of the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br. Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the ethyl group or the cyclopropane ring. The absence of experimental data precludes a detailed analysis of these fragmentation processes.

X-ray Diffraction for Absolute Configuration Determination

There are no published X-ray diffraction studies for 1-Bromo-1-ethylcyclopropane. As a chiral molecule, determining its absolute configuration would require the formation of a suitable single crystal and subsequent analysis by X-ray crystallography. This technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms, definitively establishing the stereochemistry of the molecule. The lack of such a study means the absolute configuration of 1-Bromo-1-ethylcyclopropane has not been experimentally determined.

Theoretical and Computational Chemistry Investigations of 1 Bromo 1 Ethylcyclopropane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are pivotal in elucidating the electronic structure and bonding characteristics of 1-bromo-1-ethylcyclopropane. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of the molecule's orbitals, charge distribution, and the nature of its chemical bonds.

The cyclopropane (B1198618) ring is known for its unique "bent" or "Walsh" orbitals, where the C-C bonds have significant p-character and are strained. The introduction of an ethyl group and a bromine atom at the same carbon atom (C1) significantly influences the electronic properties of the ring. The electronegative bromine atom is expected to induce a partial positive charge on C1, polarizing the C-Br bond. This polarization is a key factor in the molecule's reactivity.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's frontier orbitals and its reactivity towards nucleophiles and electrophiles. The HOMO is likely to be associated with the C-C bonds of the cyclopropane ring and the lone pairs of the bromine atom, while the LUMO is expected to be the antibonding σ* orbital of the C-Br bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of 1-Bromo-1-ethylcyclopropane

| Property | Predicted Characteristic |

| HOMO | Likely localized on the C-C bonds of the cyclopropane ring and Br lone pairs. |

| LUMO | Expected to be the σ*(C-Br) antibonding orbital. |

| Charge Distribution | Partial positive charge on C1, partial negative charge on Br. |

| Bonding | Strained C-C bonds with significant p-character. Polarized C-Br bond. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the mechanisms of reactions involving 1-bromo-1-ethylcyclopropane. Potential reaction pathways, such as nucleophilic substitution (SN1 and SN2), elimination, and ring-opening reactions, can be explored. By calculating the potential energy surface, transition states can be located and characterized, providing insights into the reaction kinetics.

For instance, in a potential SN1-type reaction, the rate-determining step would be the cleavage of the C-Br bond to form a tertiary cyclopropyl (B3062369) cation. Computational studies can determine the stability of this carbocation, which is known to be influenced by the electronic properties of the cyclopropane ring. The transition state for this step would involve an elongated C-Br bond.

Alternatively, an SN2 reaction would involve the backside attack of a nucleophile on the C1 carbon, leading to the inversion of configuration. However, the steric hindrance from the ethyl group and the cyclopropane ring itself might make this pathway less favorable. Computational modeling can quantify these steric effects and determine the activation energy for the SN2 transition state.

Ring-opening reactions, a characteristic of cyclopropanes, could also be initiated by the departure of the bromide ion, leading to a rearranged carbocation. Computational modeling can map out the intricate potential energy surface of such rearrangements.

Energy Profiles and Thermodynamic Considerations of Transformations

For example, the energy profile for a substitution reaction can be constructed, showing the relative energies of the reactants, the transition state, any intermediates, and the products. The height of the energy barrier (activation energy) determines the reaction rate, while the energy difference between reactants and products indicates whether the reaction is exothermic or endothermic.

Table 2: Hypothetical Thermodynamic Data for a Reaction of 1-Bromo-1-ethylcyclopropane

| Transformation | ΔH° (kcal/mol) | ΔG° (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| SN1 (C-Br cleavage) | Calculated Value | Calculated Value | Calculated Value |

| Ring Opening | Calculated Value | Calculated Value | Calculated Value |

| Elimination | Calculated Value | Calculated Value | Calculated Value |

| (Note: These are placeholders for values that would be obtained from actual computational studies.) |

These calculations are crucial for predicting the feasibility and outcome of a reaction under different conditions.

Analysis of Stereoelectronic Effects and Conformational Preferences

The conformational preferences of 1-bromo-1-ethylcyclopropane are governed by a delicate interplay of steric and stereoelectronic effects. The ethyl group can rotate around the C1-C(ethyl) bond, leading to different conformers. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion.

A key stereoelectronic interaction to consider is hyperconjugation. This involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In 1-bromo-1-ethylcyclopropane, a potential hyperconjugative interaction could occur between the C-C or C-H bonds of the ethyl group and the low-lying σ*(C-Br) orbital. This interaction would be conformation-dependent and could influence the preferred orientation of the ethyl group.

Advanced Synthetic Applications of 1 Bromo 1 Ethylcyclopropane and Its Derivatives

Utilization as a Precursor for Diversely Substituted Cyclopropanes

The presence of a bromine atom on the cyclopropane (B1198618) ring of 1-bromo-1-ethylcyclopropane provides a reactive handle for the introduction of a wide array of functional groups through various substitution and coupling reactions. This versatility allows for the synthesis of diversely substituted cyclopropanes, which are valuable motifs in medicinal chemistry and materials science.

The primary route for the functionalization of 1-bromo-1-ethylcyclopropane involves nucleophilic substitution reactions. While direct SN2 displacement at a tertiary carbon is generally disfavored, the unique electronic properties of the cyclopropane ring can influence reactivity. Under specific conditions, the bromine atom can be displaced by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Another powerful strategy for the diversification of the 1-ethylcyclopropyl scaffold is through the formation of organometallic intermediates. Treatment of 1-bromo-1-ethylcyclopropane with a suitable metal, such as magnesium or lithium, can generate the corresponding Grignard or organolithium reagent. These highly reactive species can then be quenched with a variety of electrophiles to introduce new substituents.

| Reagent Class | Example Reagent | Resulting Functional Group |

| Organometallics | n-Butyllithium | 1-Ethylcyclopropyllithium |

| Carbonyls | Acetone | 2-(1-Ethylcyclopropyl)propan-2-ol |

| Alkyl Halides | Methyl iodide | 1-Ethyl-1-methylcyclopropane |

| Silyl Halides | Trimethylsilyl chloride | 1-Ethyl-1-(trimethylsilyl)cyclopropane |

This table represents potential reaction pathways for the diversification of the 1-ethylcyclopropyl moiety based on established organometallic chemistry principles.

Cross-coupling reactions, catalyzed by transition metals such as palladium or nickel, offer another avenue for the synthesis of substituted ethylcyclopropanes. These reactions would involve the coupling of an organometallic derivative of 1-bromo-1-ethylcyclopropane with an organic halide or triflate, or vice versa. This methodology allows for the formation of C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds, significantly expanding the scope of accessible derivatives.

| Coupling Partner | Catalyst System (Example) | Resulting Structure |

| Aryl boronic acid | Pd(PPh₃)₄ / Base | 1-Aryl-1-ethylcyclopropane |

| Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 1-Alkynyl-1-ethylcyclopropane |

| Alkylzinc halide | Pd(dppf)Cl₂ | 1-Alkyl-1-ethylcyclopropane |

This table illustrates hypothetical cross-coupling reactions involving 1-bromo-1-ethylcyclopropane derivatives, a strategy commonly employed for the formation of carbon-carbon bonds.

Role in Constructing Polycyclic and Spirocyclic Systems

The inherent strain and unique geometry of the cyclopropane ring make 1-bromo-1-ethylcyclopropane and its derivatives attractive precursors for the construction of more complex ring systems, including polycyclic and spirocyclic scaffolds. These structural motifs are prevalent in natural products and pharmaceutically active compounds.

One approach to the synthesis of polycyclic systems involves the intramolecular cyclization of a derivative of 1-bromo-1-ethylcyclopropane bearing a suitably positioned reactive group. For instance, a tethered nucleophile could displace the bromide or a derivative thereof, leading to the formation of a new ring fused to the cyclopropane.

The construction of spirocyclic systems can be envisioned through several pathways. One potential method involves the generation of a 1-ethylcyclopropylidene carbene or a related reactive intermediate from 1-bromo-1-ethylcyclopropane. This carbene could then undergo an intramolecular C-H insertion reaction or a [1+2] cycloaddition with an appropriately positioned double bond within the same molecule to form a spirocyclic compound.

Alternatively, the functionalized 1-ethylcyclopropyl unit can act as a building block in intermolecular annulation reactions. For example, a derivative of 1-bromo-1-ethylcyclopropane could be designed to participate in a formal [3+2] or [3+3] cycloaddition with a suitable reaction partner, leading to the formation of five- or six-membered rings spiro-fused to the cyclopropane.

| Cyclization Strategy | Key Intermediate/Reaction | Resulting System |

| Intramolecular Alkylation | Tethered Nucleophile | Fused Polycycle |

| Carbene Insertion | 1-Ethylcyclopropylidene | Spirocycle |

| Intermolecular Annulation | [3+n] Cycloaddition | Spirocycle |

This table outlines conceptual strategies for the synthesis of polycyclic and spirocyclic systems utilizing the 1-ethylcyclopropyl framework.

Stereoselective Generation of Chiral Building Blocks

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. While 1-bromo-1-ethylcyclopropane itself is achiral, its derivatives can possess stereocenters, and reactions involving this scaffold can be controlled to produce enantiomerically enriched products.

One strategy for achieving stereoselectivity is through the use of a chiral auxiliary. By covalently attaching a chiral molecule to a derivative of 1-bromo-1-ethylcyclopropane, the stereochemical outcome of subsequent reactions can be influenced. The chiral auxiliary can then be removed to afford the desired chiral building block. For example, a chiral alcohol could be used to form a chiral ester with a carboxylic acid-functionalized 1-ethylcyclopropane. A subsequent diastereoselective reaction, such as an alkylation, would be directed by the chiral auxiliary.

Asymmetric catalysis provides another powerful tool for the stereoselective synthesis of chiral cyclopropane derivatives. A prochiral derivative of 1-bromo-1-ethylcyclopropane could be subjected to a reaction catalyzed by a chiral transition metal complex. The chiral catalyst would create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other.

Furthermore, enzymatic resolutions could be employed to separate a racemic mixture of a chiral derivative of 1-bromo-1-ethylcyclopropane. A specific enzyme could selectively react with one enantiomer, allowing for the isolation of the other in high enantiomeric purity.

| Method | Principle | Example Application |

| Chiral Auxiliary | Diastereoselective reaction control | Asymmetric alkylation of a chiral ester |

| Asymmetric Catalysis | Enantioselective bond formation | Chiral Lewis acid catalyzed addition |

| Enzymatic Resolution | Kinetic resolution of enantiomers | Lipase-catalyzed acylation |

This table summarizes potential methodologies for the stereoselective synthesis of chiral building blocks derived from 1-bromo-1-ethylcyclopropane.

Future Research Directions and Emerging Opportunities in Cyclopropyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research concerning 1-Bromo-1-ethylcyclopropane should prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry. researchgate.net

Current synthetic approaches to gem-dihalocyclopropanes often rely on the addition of dihalocarbenes to alkenes. researchgate.net While effective, these methods can involve hazardous reagents and generate significant waste. Future endeavors should explore alternative strategies that minimize environmental impact. One promising avenue is the mechanochemical Simmons-Smith cyclopropanation, which utilizes ball-milling to activate zinc(0) in a solvent-free environment, offering a greener alternative to traditional solution-based methods. rsc.org Another area ripe for exploration is the use of biocatalysis, which could offer highly selective and environmentally friendly pathways to 1-Bromo-1-ethylcyclopropane and its derivatives. researchgate.net Furthermore, developing on-water and catalyst-free [2+1] annulation reactions of diazo compounds with electron-deficient alkenes could provide a highly efficient and environmentally friendly synthesis of functionalized cyclopropanes. rsc.org

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Mechanochemical Simmons-Smith | Solvent-free, milder conditions, reduced waste. rsc.org | Optimization of reaction parameters for 1-ethyl-1-bromo substitution. |

| Biocatalysis | High enantioselectivity, aqueous media, biodegradable catalysts. researchgate.net | Discovery and engineering of enzymes for the specific synthesis of 1-Bromo-1-ethylcyclopropane. |

| On-Water Annulation | Use of water as a solvent, catalyst-free, high efficiency. rsc.org | Adapting the methodology for the introduction of the bromo and ethyl groups. |

| Hydrogen-Borrowing Catalysis | Use of sustainable reagents, atom economy. acs.orgnih.gov | Development of catalyst systems for the α-cyclopropanation of ketones leading to precursors of 1-Bromo-1-ethylcyclopropane. |

Exploration of Catalytic Transformations for Enhanced Selectivity

The development of highly selective catalytic transformations is paramount for unlocking the full synthetic potential of 1-Bromo-1-ethylcyclopropane. Future research should focus on enantioselective catalytic reactions that can control the stereochemistry of subsequent functionalizations.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. chemscene.com The bromine atom in 1-Bromo-1-ethylcyclopropane makes it an ideal substrate for such reactions. Investigating the use of various palladium, nickel, and copper catalysts in cross-coupling reactions with a wide range of organometallic reagents would open up new avenues for derivatization. chemscene.comsemanticscholar.org A key challenge and opportunity lie in achieving high enantioselectivity in these transformations. The use of chiral ligands in conjunction with transition metal catalysts can induce asymmetry, leading to the synthesis of enantioenriched products. nih.gov

Furthermore, catalytic enantioselective ring-opening reactions of cyclopropanes offer a powerful strategy for the synthesis of complex acyclic molecules with multiple stereocenters. researchgate.netscispace.comsnnu.edu.cn Research into the use of chiral Lewis acids or transition metal complexes to catalyze the ring-opening of 1-Bromo-1-ethylcyclopropane with various nucleophiles would be highly valuable.

| Catalytic Transformation | Desired Outcome | Potential Catalyst Systems |

| Asymmetric Cross-Coupling | Enantioenriched 1-ethylcyclopropane derivatives. | Palladium or Nickel complexes with chiral phosphine (B1218219) ligands. chemscene.com |

| Enantioselective Ring-Opening | Chiral γ-substituted alkyl bromides. | Chiral Lewis acids, heterobimetallic catalysts. snnu.edu.cnacs.org |

| C-H Activation/Functionalization | Direct and selective introduction of new functional groups. | Palladium(II) catalysts with mono-N-protected amino acid ligands. nih.gov |

| Enantioselective Cyclopropanation | Access to chiral cyclopropane (B1198618) precursors. | Chiral ruthenium or bifunctional iminophosphorane (BIMP) catalysts. researchgate.netscienmag.com |

Advanced Spectroscopic and In-Situ Monitoring of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Advanced spectroscopic techniques and in-situ monitoring offer powerful tools to probe reaction intermediates and elucidate complex reaction pathways.

Future research should employ techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy for the real-time monitoring of reactions involving 1-Bromo-1-ethylcyclopropane. researchgate.netacs.orgiastate.eduspectroscopyonline.com In-situ NMR spectroscopy can provide detailed information on the formation and consumption of reactants, intermediates, and products, allowing for the optimization of reaction conditions and the identification of transient species. acs.orgiastate.edu Similarly, in-situ Raman spectroscopy can be used to monitor changes in vibrational modes, providing insights into bond formation and cleavage during a reaction. spectroscopyonline.com

The study of transient intermediates, such as cyclopropylcarbinyl radicals or cations, which are likely to be involved in many reactions of 1-Bromo-1-ethylcyclopropane, is particularly important. researcher.lifersc.org Time-resolved spectroscopic techniques, such as laser flash photolysis, can be employed to directly observe and characterize these short-lived species, providing crucial data on their reactivity and electronic structure. figshare.com

| Spectroscopic Technique | Information Gained | Application to 1-Bromo-1-ethylcyclopropane Chemistry |

| In-situ NMR Spectroscopy | Reaction kinetics, identification of intermediates and byproducts. acs.orgiastate.edu | Monitoring cross-coupling reactions, studying ring-opening mechanisms. |

| In-situ Raman Spectroscopy | Real-time monitoring of chemical composition and bond changes. spectroscopyonline.com | Observing the formation and consumption of the cyclopropane ring. |

| Laser Flash Photolysis | Direct detection and characterization of transient radical intermediates. figshare.com | Studying the dynamics of cyclopropylcarbinyl radical ring-opening. |

| Transient Absorption Spectroscopy | Observation of radical ion intermediates in photochemical reactions. acs.org | Investigating electron transfer processes in catalyzed reactions. |

Computational Predictions for Unexplored Reactivity and Derivatization

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the design of new catalysts and reactions. Future research on 1-Bromo-1-ethylcyclopropane will greatly benefit from the application of computational methods.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, bond dissociation energies, and strain energy of 1-Bromo-1-ethylcyclopropane and its derivatives. nih.govresearchgate.net This information is crucial for understanding its reactivity and predicting its behavior in various chemical transformations. Computational studies can also be used to model reaction pathways and transition states, providing insights into the mechanisms of both known and hypothetical reactions. chemrxiv.orgresearchgate.net This predictive power can guide experimental efforts, saving time and resources by identifying the most promising avenues for exploration.

Furthermore, computational screening of potential catalysts and ligands for enantioselective transformations of 1-Bromo-1-ethylcyclopropane can accelerate the discovery of highly efficient and selective catalytic systems. nih.gov The development of machine learning and artificial intelligence-driven approaches for reaction prediction could further revolutionize the exploration of the chemical space accessible from this versatile building block. nih.govchemrxiv.orgnih.gov

| Computational Method | Application | Predicted Insights for 1-Bromo-1-ethylcyclopropane |

| Density Functional Theory (DFT) | Calculation of molecular properties, reaction energies, and transition states. nih.govresearchgate.net | Understanding bond strengths, predicting regioselectivity of ring-opening, and elucidating reaction mechanisms. |

| Ab initio Molecular Orbital Theory | High-accuracy calculations of electronic structure and energies. researchgate.net | Detailed analysis of substituent effects on the stability and reactivity of the cyclopropane ring. |

| Heuristically-Aided Quantum Chemistry (HAQC) | Prediction of feasible reaction pathways. chemrxiv.orgresearchgate.net | Exploration of novel and unexplored derivatization reactions. |

| Machine Learning/AI | Automated reaction prediction and catalyst design. nih.govchemrxiv.orgnih.gov | High-throughput screening of reaction conditions and catalysts for optimal outcomes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.